2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(3,5-dimethylphenyl)acetamide
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Overview
Description
2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(3,5-dimethylphenyl)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a thiomorpholine ring, which is a sulfur-containing heterocycle, and an acetamide group attached to a dimethylphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(3,5-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Acetamide Group: The acetamide group is introduced via acylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Dimethylphenyl Moiety: The final step involves coupling the dimethylphenyl group to the thiomorpholine-acetamide intermediate, which can be achieved through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques such as recrystallization and chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the acetamide moiety can be reduced to alcohols under appropriate conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Introduction of nitro, halogen, or other substituents on the aromatic ring.
Scientific Research Applications
2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(3,5-dimethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industry: It serves as an intermediate in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholine ring and acetamide group can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-dimethyl-3,5-dioxopiperidin-4-yl)-N-(3,5-dimethylphenyl)acetamide: Similar structure but with a piperidine ring instead of a thiomorpholine ring.
2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-methylphenyl)acetamide: Similar structure but with a different substitution pattern on the aromatic ring.
Uniqueness
2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(3,5-dimethylphenyl)acetamide is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(3,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-9-5-10(2)7-13(6-9)17-14(19)8-18-15(20)11(3)22-12(4)16(18)21/h5-7,11-12H,8H2,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDRPUCBONLQPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=CC(=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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